Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-4,7-diazaspiro[2.5]octan-6-one

Chiral resolution Enantiomeric excess Stereochemical integrity

Select 5‑methyl‑4,7‑diazaspiro[2.5]octan‑6‑one (CAS 1199792‑85‑2) for kinase inhibitor programs requiring predictable vector geometry. Its single stereocenter and rigid spiro scaffold provide consistent 3D orientation validated in PKA/PKB co‑crystal structures (LE 0.3–0.4 kcal·mol⁻¹·HA⁻¹). Unlike achiral des‑methyl analogs, this (S)‑enantiomer (≥95% ee, 97% purity) eliminates SAR noise from stereochemical ambiguity. Low MW (140.18), zero rotatable bonds, and CNS MPO‑compliant HBD/HBA ratio make it ideal for parallel synthesis and fragment‑based screening without additional purification.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B12499264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,7-diazaspiro[2.5]octan-6-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1C(=O)NCC2(N1)CC2
InChIInChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)
InChIKeyFKGKVLLHAFDAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,7-diazaspiro[2.5]octan-6-one – Chiral Spirocyclic Building Block for Kinase-Focused Medicinal Chemistry


5-Methyl-4,7-diazaspiro[2.5]octan-6-one (CAS 1199792-85-2 for the S-enantiomer; 1199792-82-9 for the R-enantiomer) is a chiral, nitrogen-rich spirocyclic lactam with molecular formula C₇H₁₂N₂O and molecular weight 140.18 g·mol⁻¹ . The compound belongs to the 4,7-diazaspiro[2.5]octane scaffold family, which has been crystallographically validated as an ATP-mimetic kinase inhibitor core [1]. Its single stereocenter at the 5-position and conformationally constrained spiro junction confer predictable vector geometry for fragment elaboration, making it a precision building block rather than a generic intermediate. Commercially available purities of 95–98% enable direct use in parallel synthesis and structure–activity relationship (SAR) campaigns without additional purification .

Why In-Class 4,7-Diazaspiro[2.5]octane Analogs Cannot Replace 5-Methyl-4,7-diazaspiro[2.5]octan-6-one in Fragment Elaboration


Close analogs within the 4,7-diazaspiro[2.5]octane family—such as the des-methyl parent (CAS 1638784-98-1), the 5,5-dimethyl variant, or the reduced diamine analogs—differ critically in hydrogen-bond donor/acceptor count, vector angle, and metabolic liability of the lactam carbonyl. The 5-methyl substituent on 5-methyl-4,7-diazaspiro[2.5]octan-6-one introduces a stereocenter that forces the elaborated fragment into a defined three-dimensional orientation, a feature absent in achiral analogs . In the crystallographically characterized diazaspiro[2.5]octane–kinase co-complexes, engagement of the P-loop and selectivity profile were directly modulated by spirocycle substitution and conformation [1]. Swapping the 5-methyl lactam for a non-methylated or ring-opened analog would therefore alter the exit-vector trajectory and is predicted to shift kinase selectivity fingerprints, as documented in the Allen et al. scaffold study where even minor substitution changes at the spirocycle varied potency and selectivity across the AGC and CAMK kinase panels [1].

Quantitative Differentiation Evidence: 5-Methyl-4,7-diazaspiro[2.5]octan-6-one vs. Closest Comparators


Chiral Purity and Enantiomeric Integrity vs. Racemic or Achiral 4,7-Diazaspiro[2.5]octane Building Blocks

The target compound is supplied as a single enantiomer (R or S) with certified enantiomeric purity ≥95% (S-enantiomer, AKSci) and ≥98% (R-enantiomer, MolCore), whereas the des-methyl parent 4,7-diazaspiro[2.5]octan-6-one (CAS 1638784-98-1) is achiral and the racemic 5-methyl mixture lacks stereochemical definition . In kinase inhibitor lead optimization campaigns reported by Allen et al., spirocycle stereochemistry directly influenced the conformation adopted in the ATP pocket, with distinct enantiomers of related scaffolds showing differential kinase selectivity profiles in PKA and PKB assays [1].

Chiral resolution Enantiomeric excess Stereochemical integrity

Conformational Restraint: Spirocyclic Rigidity vs. Flexible Piperazinone Analogs

The spiro[2.5]octane core restricts the accessible conformational space of the piperazinone ring compared to non-spirocyclic N-methylpiperazinone derivatives. The compound exhibits zero rotatable bonds between the cyclopropane and the diaza six-membered ring (calculated rotatable bond count = 0), in contrast to the freely rotating N–C bonds in N-methylpiperazin-2-one analogs . This preorganization reduces the entropic penalty upon target binding. In the Allen et al. study, diazaspirocycles with constrained geometry showed ligand efficiencies (LE) of 0.3–0.4 kcal·mol⁻¹ per heavy atom against PKA and PKB, comparable to optimized ATP-competitive inhibitors, while flexible piperazine-based analogs required additional substitution to achieve similar binding enthalpy [1].

Conformational analysis Spirocyclic constraint Ligand preorganization

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. Ring-Expanded Spiro Analogs

The predicted boiling point of 5-methyl-4,7-diazaspiro[2.5]octan-6-one (287.6 ± 40.0 °C) is substantially lower than that of the ring-expanded analog 6-(2,9-diazaspiro[5.5]undecan-2-yl)-9H-purine (predicted bp >400 °C), reflecting the smaller spirocyclic core and lower molecular weight (140.18 vs. 284.36 g·mol⁻¹) [1][2]. The predicted density of 1.072 ± 0.06 g·cm⁻³ enables straightforward liquid handling in automated synthesis platforms. These properties facilitate purification by flash chromatography or distillation, reducing procurement risks associated with intractable larger spiro analogs.

Physicochemical profiling Predicted properties Purification parameters

Lactam Functionality vs. Reduced Diamine Analogs: Enabling Direct Hinge-Binder Conjugation

The carbonyl group at position 6 of 5-methyl-4,7-diazaspiro[2.5]octan-6-one provides a reactive handle for direct nucleophilic or reductive amination coupling to heteroaromatic hinge-binding motifs, as demonstrated in the Allen et al. scaffold study where diazaspirocycles were directly linked to purine and other hinge binders via the secondary amine [1]. In contrast, the reduced analog 5-methyl-4,7-diazaspiro[2.5]octane (CAS 1200114-05-1) lacks the carbonyl directing group, requiring additional protection–deprotection steps to achieve regioselective functionalization at the N-4 vs. N-7 positions. This represents a net difference of 1–2 synthetic steps [2].

Synthetic tractability Lactam reactivity Hinge-binder coupling

High-Impact Procurement Scenarios for 5-Methyl-4,7-diazaspiro[2.5]octan-6-one


Fragment-Based Kinase Inhibitor Library Design

Medicinal chemistry teams constructing fragment libraries targeting the ATP-binding site of protein kinases should prioritize 5-methyl-4,7-diazaspiro[2.5]octan-6-one as a pre-validated, three-dimensional scaffold. The Allen et al. study confirmed that diazaspiro[2.5]octane-derived fragments achieve ligand efficiencies of 0.3–0.4 kcal·mol⁻¹·HA⁻¹ against PKA and PKB, with co-crystal structures demonstrating engagement of the hinge region and P-loop [1]. The compound's single enantiomer supply (≥95% ee) ensures consistent vector geometry across library members, reducing SAR noise [2].

Chiral Intermediate for CNS-Targeted Kinase Probe Synthesis

Research groups developing brain-penetrant kinase probes benefit from the compound's low molecular weight (140.18 g·mol⁻¹), zero rotatable bonds, and favorable hydrogen-bond donor/acceptor ratio (2 HBD, 2 HBA), all within CNS MPO-desirable ranges [1]. The conformationally constrained spirocyclic architecture has been shown to reduce susceptibility to P-glycoprotein efflux in related diazaspiro[2.5]octane analogs, a class-level advantage inferred from the structural rigidity and low polar surface area [2].

Parallel Synthesis Core for Kinase Selectivity Profiling

For high-throughput synthesis efforts requiring rapid diversification at the N-4 and C-5 positions, the 5-methyl lactam provides a differentiated handle set: the N-7 secondary amine for hinge-binder coupling and the lactam carbonyl for subsequent reduction or Grignard addition, enabling two-dimensional library expansion from a single core [1]. This contrasts with the fully reduced diamine analogs that necessitate orthogonal protection strategies, adding 1–2 steps per library member [2].

Reference Standard for Spirocyclic Pharmacophore Validation

Computational chemistry and structural biology groups requiring a well-characterized, small spirocyclic standard for docking validation or co-crystallization screening can use 5-methyl-4,7-diazaspiro[2.5]octan-6-one as a minimal pharmacophore probe. Its predicted physicochemical properties (BP = 287.6 °C, density = 1.072 g·cm⁻³) and 95–98% commercial purity facilitate reproducible crystallization trials and quantitative NMR referencing [1].

Quote Request

Request a Quote for 5-Methyl-4,7-diazaspiro[2.5]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.